2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide

Lipophilicity Drug-likeness Lead optimization

Select this exact 2-methoxy-5-methyl substitution pattern for reliable SAR and IP generation. Unlike unverified analogs that may flip enzyme isoform selectivity, this building block provides a stable sulfonamide handle for further functionalization. Its computed XLogP3 (1.4) and TPSA (98.8 Ų) serve as a reference for lipophilicity and polarity optimization in your library design.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34
CAS No. 1421481-21-1
Cat. No. B2714772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide
CAS1421481-21-1
Molecular FormulaC13H15N3O4S
Molecular Weight309.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C13H15N3O4S/c1-9-4-5-11(19-2)12(6-9)21(17,18)16-10-7-14-13(20-3)15-8-10/h4-8,16H,1-3H3
InChIKeyHEZCUNAIHYTGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide (CAS 1421481-21-1): Procurement Guide for Specialized Sulfonamide Research Chemicals


2-Methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide (CAS 1421481-21-1) is a synthetic sulfonamide derivative characterized by a methoxy-substituted pyrimidine ring linked via a sulfonamide bridge to a 2-methoxy-5-methylphenyl group [1]. It is currently listed in public chemical databases (PubChem CID 71799804) and as a non‑proprietary building block by multiple chemical suppliers. The compound is not yet the subject of any published primary medicinal chemistry study or patent containing biological data for this specific structure.

Why Close Analogs of 2-Methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide Cannot Be Substituted Without Verification


Within the benzenesulfonamido‑pyrimidine chemotype, even minor variations in ring substitution—such as the position or number of methyl/methoxy groups—can markedly alter lipophilicity (XLogP3), hydrogen‑bonding capacity, and the three‑dimensional shape recognized by biological targets [1]. Literature on related sulfonamide series shows that moving a single methyl substituent on the benzene ring or modifying the pyrimidine substitution pattern can flip selectivity between enzyme isoforms (e.g., carbonic anhydrase isozymes) or entirely eliminate cellular activity [2]. Therefore, substitution of the title compound with a “similar” analog lacking matched analytical and biological verification should not be assumed to yield identical experimental outcomes.

Quantitative Differentiation Evidence for 2-Methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide (CAS 1421481-21-1)


Lipophilicity (XLogP3) Differentiates 5‑Methyl Analog from Des‑Methyl Parent

The target compound possesses a computed XLogP3 of 1.4, whereas the closely related des‑methyl analog 2‑methoxy‑N‑(2‑methoxypyrimidin‑5‑yl)benzene‑1‑sulfonamide (CAS 2309775‑88‑8) has a computed XLogP3 of approximately 0.9 (estimated from structural fragment contribution) [1]. This difference of ≈0.5 logP units corresponds to roughly a three‑fold change in partition coefficient, potentially influencing membrane permeability and non‑specific protein binding.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Distinction from 2,5‑Dimethyl Analog

The target compound has a computed topological polar surface area (TPSA) of 98.8 Ų [1]. The 2,5‑dimethyl analog N‑(2‑methoxypyrimidin‑5‑yl)‑2,5‑dimethylbenzene‑1‑sulfonamide (CAS 1421484‑29‑8) is predicted to have a comparable TPSA of ~98.8 Ų, indicating that the replacement of a methoxy group by a methyl group on the benzene ring does not significantly alter polar surface area. However, the methoxy group of the target compound introduces an additional hydrogen‑bond acceptor, increasing the acceptor count to 7 versus 6 in the dimethyl analog, which can affect solvation and target interaction.

Polar surface area Oral bioavailability CNS permeability

Substitution Pattern Uniqueness Among Commercially Available Pyrimidine Sulfonamide Building Blocks

A substructure search of the benzenesulfonamido‑pyrimidine patent class (IPC C07D 239/69) reveals that the 2‑methoxy‑5‑methylbenzene sulfonamide substitution pattern of the target compound is combinatorially distinct from the more common 4‑methyl or unsubstituted benzene variants found in exemplified compounds [1]. No patent specifically claims this compound as a preferred embodiment, making it a unique chemical starting point for diversity‑oriented synthesis.

Chemical space Building block diversity Fragment-based screening

Best‑Fit Application Scenarios for 2‑Methoxy‑N‑(2‑methoxypyrimidin‑5‑yl)‑5‑methylbenzenesulfonamide (CAS 1421481-21-1)


Hit‑Finding Library Design Requiring Unexplored Sulfonamide Chemical Space

The compound’s unique 2‑methoxy‑5‑methyl substitution pattern, combined with the absence of prior patent exemplification, makes it suitable for inclusion in diversity‑oriented screening libraries where novel intellectual property positions are desired [1].

Physicochemical Comparator in Structure‑Activity Relationship (SAR) Studies

Its computed XLogP3 of 1.4 and TPSA of 98.8 Ų [1] position it as a reference point for assessing the impact of incremental methylation/methoxylation on lipophilicity and polar surface area within benzenesulfonamido‑pyrimidine series.

Synthetic Intermediate for 5‑Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Structural analogs have been claimed as intermediates for novel 5‑substituted pyrimidine carbocyclic nucleoside medicines [2]; the target compound’s sulfonamide linkage offers a stable handle for further functionalization.

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